N-cycloheptyl-3-methyl-4-propoxybenzene-1-sulfonamide
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Overview
Description
N-cycloheptyl-3-methyl-4-propoxybenzene-1-sulfonamide is an organic compound with the molecular formula C17H27NO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a cycloheptyl group, a methyl group, and a propoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-methyl-4-propoxybenzene-1-sulfonamide typically involves the reaction of 3-methyl-4-propoxybenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-methyl-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the specific reaction.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-methyl-4-propoxybenzene-1-sulfonamide is primarily related to its ability to interact with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target protein. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Similar structure but with a cyclohexyl group and different substituents on the benzene ring.
4,4’-Difluorobenzophenone: Contains a benzene ring with different substituents, used in high-performance polymers.
Uniqueness
N-cycloheptyl-3-methyl-4-propoxybenzene-1-sulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cycloheptyl group, in particular, may influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C17H27NO3S |
---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N-cycloheptyl-3-methyl-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C17H27NO3S/c1-3-12-21-17-11-10-16(13-14(17)2)22(19,20)18-15-8-6-4-5-7-9-15/h10-11,13,15,18H,3-9,12H2,1-2H3 |
InChI Key |
UBCAXJBJHSAMCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)C |
Origin of Product |
United States |
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